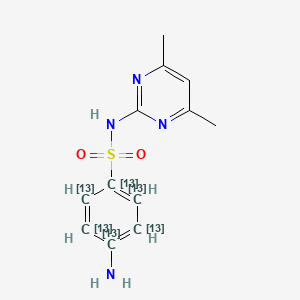

Benzene-13C6-sulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-

Overview

Description

Benzene-13C6-sulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- is a compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Drug Metabolism and Disposition

Metabolic Pathways : A study on rats given a single oral dose of the compound revealed it is metabolized through multiple pathways, including hydroxylation and conjugation processes. The research indicated significant excretion through urine and feces, suggesting a complex metabolism involving different pathways for detoxification and elimination (Paulson & Feil, 1987).

Synthesis and Biological Properties

Antibacterial and Antifungal Activities : Research on sulfonamide-derived compounds and their metal complexes showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This study highlights the potential of sulfonamide compounds in developing new antibacterial and antifungal agents (Chohan, Shad, & Nasim, 2009).

Insect-Repellent and Anti-Bacterial Properties : A novel approach combining the anti-bacterial properties of sulfonamides with the insect-repellent properties of DEET led to the synthesis of azo reactive dyes. These dyes exhibited anti-bacterial activity against various strains and showed effectiveness as insect repellents, opening new avenues for integrated pest and disease management (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Non-Covalent Interactions and Solvent Effects

Non-Linear Optical Properties : A study on Sulfadiazine-Ortho-Vanillin Schiff base synthesized from the compound demonstrated its potential in developing non-linear optical materials. This research provides insights into how solvent polarity can enhance the non-linear optical (NLO) response, highlighting the compound's utility in optical applications (Shahid et al., 2018).

Antitumor and Antibacterial Agents

Synthesis of Thieno[3,2-d]pyrimidine Derivatives : Another study explored the synthesis of derivatives involving the sulfonamide group for antitumor and antibacterial applications. The findings suggest that these compounds have significant potential against various cancer cell lines and bacterial strains, indicating their importance in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

pH-Sensitive Polymers

Development of pH-Sensitive Polymers : The compound was used to synthesize novel pH-sensitive polymers, showing reversible solubility changes around physiological pH. This research opens new possibilities for developing targeted drug delivery systems based on pH-sensitive polymers (Park & Bae, 1999).

Mechanism of Action

Target of Action

Sulfamethazine-13C6, also known as Sulfadimidine-13C6, primarily targets the dihydropteroate synthetase (dihydrofolate synthetase) enzyme in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid (THF), which is essential for bacterial growth and multiplication .

Mode of Action

Sulfamethazine-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competes with PABA for binding to the enzyme . By doing so, it inhibits the synthesis of dihydrofolic acid, thereby preventing the production of THF . As a result, it hampers the growth and multiplication of bacteria, making it bacteriostatic in nature .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate pathway in bacteria, which is critical for the synthesis of nucleic acids and proteins . The downstream effect of this disruption is the prevention of bacterial growth and multiplication .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Sulfamethazine-13C6’s action result in the inhibition of bacterial growth and multiplication . This is achieved by disrupting the folate pathway, which is essential for the synthesis of nucleic acids and proteins in bacteria .

properties

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-BULCFLCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016505 | |

| Record name | Sulfadimidine-13C(6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77643-91-5 | |

| Record name | Sulfadimidine-13C(6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)